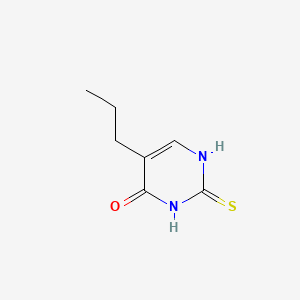

5-Propyl-2-thiouracil

Description

The exact mass of the compound 5-Propyl-2-thiouracil is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Propyl-2-thiouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propyl-2-thiouracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJRFPUNLXBCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873575 | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2954-52-1 | |

| Record name | 2,3-Dihydro-5-propyl-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2954-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Propyl-2-thiouracil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH5Q64K6ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Thyroid Antagonist: A Technical Guide to the History and Discovery of 5-Propyl-2-thiouracil

This guide provides a comprehensive technical overview of the history and discovery of 5-Propyl-2-thiouracil (PTU), a cornerstone in the management of hyperthyroidism. Designed for researchers, scientists, and drug development professionals, this document delves into the serendipitous origins, mechanistic elucidation, and foundational experimental work that established PTU as a critical therapeutic agent.

The Serendipitous Discovery of Antithyroid Agents

The journey to the development of 5-Propyl-2-thiouracil began not with a direct search for an antithyroid drug, but through a series of astute observations in the early 1940s. Researchers at the Johns Hopkins University School of Medicine, Drs. Julia and Cosmo Mackenzie and Curt Richter, noted that rats fed certain sulfa drugs developed goiters[1][2]. This goitrogenic effect of sulfhydryl-containing compounds was a pivotal clue.

Dr. Edwin B. Astwood, then at Harvard and later at Tufts Medical Schools, recognized the potential therapeutic implications of this finding[1][3]. He hypothesized that these compounds were interfering with thyroid hormone synthesis, leading to a compensatory enlargement of the thyroid gland driven by the pituitary's thyrotropin (TSH)[1]. This insight shifted the paradigm of hyperthyroidism treatment, which until then was limited to surgical intervention[3]. Astwood's initial investigations in 1942 focused on thiourea and thiouracil, culminating in a seminal 1943 report on their use in treating hyperthyroidism[2][4].

The Quest for a More Potent and Safer Thiouracil Derivative

While thiouracil demonstrated clinical efficacy, its use was associated with significant toxicity. This prompted a systematic search for less toxic and more potent alternatives. Astwood and his colleagues embarked on a meticulous investigation, synthesizing and evaluating over 300 related compounds for their "antithyroid" effects[3][5]. This extensive research effort led to the identification of 6-n-propylthiouracil (commonly known as 5-Propyl-2-thiouracil or PTU) in 1946[3]. PTU was found to be more potent and exhibited a better safety profile than its predecessor, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1947[3].

Elucidating the Mechanism of Action: A Dual-Pronged Attack

The therapeutic efficacy of PTU stems from its ability to inhibit the production of thyroid hormones through a multi-faceted mechanism.

Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of action of PTU is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones[6][7][8]. TPO catalyzes two crucial steps: the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT)[7]. PTU acts as a substrate for TPO, effectively competing with tyrosine and preventing the incorporation of iodine into thyroglobulin[9].

Peripheral Inhibition of T4 to T3 Conversion

A distinguishing feature of PTU, compared to other thionamides like methimazole, is its ability to inhibit the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3)[3][6][7]. This action is mediated by the inhibition of the enzyme 5'-deiodinase[6][8]. This dual mechanism of action makes PTU particularly effective in rapidly reducing the symptoms of severe hyperthyroidism, such as in a thyrotoxic crisis[6].

The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by PTU.

Caption: Mechanism of action of 5-Propyl-2-thiouracil (PTU).

Synthesis of 5-Propyl-2-thiouracil: A Step-by-Step Protocol

The chemical synthesis of PTU is a relatively straightforward condensation reaction. The following protocol outlines a common laboratory-scale synthesis.

Materials and Reagents

-

Ethyl 3-oxohexanoate (ethyl butyrylacetate)

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Water

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Synthesis Procedure

A widely used method for synthesizing 6-propyl-2-thiouracil involves the condensation of ethyl butyroacetate with thiourea in the presence of sodium ethoxide[10]. A similar procedure using potassium carbonate in water has also been described[10].

Step 1: Reaction Setup A solution of thiourea (1.044 g, 13.73 mmol) in water (1.8 mL) is prepared in a suitable reaction vessel at 70°C[10].

Step 2: Addition of Reactants To this solution, 3-oxohexanoic acid methyl ester (2.95 mL, 20.81 mmol) and potassium carbonate (2.819 g, 20.39 mmol) are added[10].

Step 3: Reaction The resulting mixture is stirred at 105°C for 3 hours[10].

Step 4: Work-up After cooling to room temperature, the mixture is diluted with water (7.5 mL)[10]. Concentrated aqueous hydrochloric acid (6.75 mL) is then carefully added to precipitate the product[10].

Step 5: Isolation and Purification The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-propyl-2-thiouracil as a white-yellow solid[10]. The reported yield for this method is 78%[10].

The following diagram illustrates the chemical synthesis of 5-Propyl-2-thiouracil.

Caption: Synthesis of 5-Propyl-2-thiouracil.

Foundational Experimental and Clinical Evidence

The establishment of PTU as a viable antithyroid drug was underpinned by a series of preclinical and clinical investigations.

Preclinical Evaluation in Animal Models

Early studies in animal models, primarily rats, were crucial in demonstrating the antithyroid properties of PTU. These studies typically involved administering PTU in the drinking water or diet and observing its effects on thyroid gland weight, histology, and hormone levels[3][11]. For instance, administration of 0.1% PTU in the diet of male albino rats resulted in a decreased growth rate and oxygen consumption[11]. Such studies were instrumental in establishing the dose-dependent effects of PTU and its impact on the hypothalamic-pituitary-thyroid axis.

In Vitro Assays for Thyroid Peroxidase Inhibition

The inhibitory effect of PTU on TPO has been quantified using various in vitro assays. A common method involves using thyroid microsomes as a source of TPO and measuring the inhibition of a TPO-catalyzed reaction. For example, the Amplex UltraRed-TPO (AUR-TPO) assay is a high-throughput screening method used to assess TPO inhibition[4][12]. In such assays, PTU has demonstrated a dose-dependent inhibition of TPO activity, with a reported IC50 value of 1.2 μM[12].

| Parameter | Value | Assay Method | Reference |

| IC50 for TPO Inhibition | 1.2 μM | Amplex UltraRed-TPO (AUR-TPO) | [12] |

Table 1: In Vitro Potency of Propylthiouracil against Thyroid Peroxidase.

Early Clinical Trials

The initial clinical trials of PTU in the 1940s were pivotal in establishing its efficacy and safety in humans. A comparative clinical study of thiouracil and propylthiouracil was published in 1947, highlighting the advantages of PTU[13]. These early trials demonstrated that PTU could effectively control the symptoms of hyperthyroidism, with a lower incidence of adverse effects compared to thiouracil[8]. For example, a study on the early changes in thyroid function in hyperthyroid patients treated with PTU showed a continual decrease in thyroid function parameters over a four-week period[7].

| Parameter | Before Treatment | After 4 Weeks of PTU (300 mg/day) | Reference |

| T4 (μ g/100 ml) | 22.5 +/- 0.8 | 11.1 +/- 1.9 | [7] |

| T3 (ng/100 ml) | > 592 | 229 +/- 56 | [7] |

| T3-RU (%) | 54.9 +/- 1.0 | 36.6 +/- 4.4 | [7] |

| FT4I | 18.7 +/- 1.0 | 5.7 +/- 1.7 | [7] |

Table 2: Early Clinical Trial Data on the Efficacy of Propylthiouracil in Hyperthyroidism. (T4: Thyroxine, T3: Triiodothyronine, T3-RU: T3 Resin Uptake, FT4I: Free Thyroxine Index)

Conclusion

The discovery and development of 5-Propyl-2-thiouracil represent a landmark achievement in endocrinology. From its serendipitous origins to the detailed elucidation of its dual mechanism of action, the story of PTU is a testament to the power of scientific observation and systematic investigation. This technical guide has provided an in-depth look at the historical context, scientific rationale, and foundational experimental work that established PTU as a vital tool in the management of hyperthyroidism. The principles and methodologies employed in its discovery continue to inform modern drug development efforts.

References

-

Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. National Institutes of Health. [Link]

-

Antithyroid drug therapy: 70 years later. European Journal of Endocrinology. [Link]

-

The Origin of Antithyroid Drugs. Semantic Scholar. [Link]

-

Edwin B. Astwood (1909-1976) and the Treatment of Hyperthyroidism with Antithyroid Drugs. Endocrine Society. [Link]

-

The Origin of Antithyroid Drugs. PubMed. [Link]

-

Edwin B. Astwood (1909–1976). ResearchGate. [Link]

-

The Origin of Antithyroid Drugs. ResearchGate. [Link]

-

"Anatomic and Physiologic Effects of the Antithyroid Drug, Propylthiouracil, on Rats". University of Northern Iowa ScholarWorks. [Link]

-

Propylthiouracil. Wikipedia. [Link]

-

EDWIN BENNETT ASTWOOD. National Academy of Sciences. [Link]

-

Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide. PubMed. [Link]

-

Discoverers of Thyroid Landmarks. American Thyroid Association. [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. National Institutes of Health. [Link]

-

Propylthiouracil (PTU). StatPearls - NCBI Bookshelf. [Link]

-

What is the mechanism of Propylthiouracil?. Patsnap Synapse. [Link]

-

5-Propyl-2-thiouracil. PubChem - National Institutes of Health. [Link]

-

Propylthiouracil. PubChem - National Institutes of Health. [Link]

-

A controlled trial of topical propylthiouracil in the treatment of patients with psoriasis. PubMed. [Link]

-

Propylthiouracil before 131I therapy of hyperthyroid diseases: effect on cure rate evaluated by a randomized clinical trial. PubMed. [Link]

-

Thiouracil and propylthiouracil; a comparative clinical study. PubMed. [Link]

-

Propylthiouracil (oral route). Mayo Clinic. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]

- 11. "Anatomic and Physiologic Effects of the Antithyroid Drug, Propylthiour" by A. James Shold [scholarworks.uni.edu]

- 12. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Propyl-2-thiouracil | C7H10N2OS | CID 3002043 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Propyl-2-thiouracil: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 5-Propyl-2-thiouracil (PTU), a critical thiouracil-derived compound with significant applications in biomedical research and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of PTU, its established synthesis protocols, mechanism of action, and modern analytical methodologies.

Chemical Identity and Core Physical Properties

5-Propyl-2-thiouracil, often referred to as 6-propyl-2-thiouracil in alternative nomenclature, is a heterocyclic organic compound belonging to the pyrimidine family.[1] Its structure features a uracil ring with a propyl group at the 5th position (or 6th, depending on the numbering convention) and a sulfur atom replacing the oxygen at the 2nd position.[1] This thionamide structure is central to its biological activity.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | [2] |

| CAS Number | 2954-52-1 | [2][3] |

| Molecular Formula | C₇H₁₀N₂OS | [2][3] |

| Molecular Weight | 170.23 g/mol | [2][3] |

| Melting Point | 161-163 °C | [3][4] |

| Appearance | White to pale-cream crystalline powder, often with a starch-like appearance. | [1][5] |

| Solubility | Slightly soluble in water; soluble in 1 M NH₄OH (50 mg/mL), ethanol (16 mg/mL), and acetone (16 mg/mL); practically insoluble in ether, chloroform, and benzene. | [4][5][6] |

| pKa | 7.14 - 7.66 | [3][4] |

Synthesis of 5-Propyl-2-thiouracil: A Step-by-Step Protocol

The classical and most widely adopted synthesis of 5-Propyl-2-thiouracil involves the condensation of ethyl β-oxocaproate (also known as ethyl 3-oxohexanoate) with thiourea.[5][6][7] This reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate.

Reaction Workflow

The synthesis proceeds via a cyclocondensation reaction, a robust and efficient method for the formation of pyrimidine rings. The choice of a β-ketoester as a starting material is crucial as it provides the necessary dicarbonyl equivalent for ring closure with thiourea, which serves as the nitrogen and sulfur donor.

Caption: Workflow for the synthesis of 5-Propyl-2-thiouracil.

Experimental Protocol

The following protocol is a representative example of the synthesis of 5-Propyl-2-thiouracil.

Materials:

-

Ethyl 3-oxohexanoate (1 equivalent)

-

Thiourea (1.5 equivalents)

-

Potassium Carbonate (1.5 equivalents)

-

Water

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

To a solution of thiourea in water at 70°C, add ethyl 3-oxohexanoate and potassium carbonate.[7]

-

Heat the reaction mixture to 105°C and stir for 3 hours.[7]

-

Cool the mixture to room temperature and dilute with water.

-

Carefully add concentrated hydrochloric acid to precipitate the product.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry to yield the crude product.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified 5-Propyl-2-thiouracil.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

5-Propyl-2-thiouracil is a well-established antithyroid agent used in the management of hyperthyroidism, particularly Graves' disease.[8][9][10][11] Its therapeutic effect is primarily achieved by inhibiting the production of thyroid hormones.[10][11][12]

The key enzyme in thyroid hormone synthesis is thyroid peroxidase (TPO).[10][12] PTU exerts its inhibitory effect through two primary mechanisms:

-

Inhibition of Thyroid Peroxidase: PTU inhibits the iodination of tyrosine residues on thyroglobulin, a critical step in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to thyroxine (T4) and triiodothyronine (T3).[10][12][13][14] It is believed that PTU acts as a substrate for TPO, thereby competitively inhibiting the oxidation of iodide.[15]

-

Inhibition of 5'-deiodinase: Peripherally, PTU inhibits the enzyme 5'-deiodinase, which is responsible for the conversion of T4 to the more potent T3 in peripheral tissues.[10][13][14] This dual action makes PTU a potent agent for reducing circulating levels of active thyroid hormone.

Sources

- 1. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Propyl-2-thiouracil | C7H10N2OS | CID 3002043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Propyl-2-thiouracil | 2954-52-1 | FP08053 | Biosynth [biosynth.com]

- 4. 5-PROPYL-2-THIOURACIL CAS#: 2954-52-1 [m.chemicalbook.com]

- 5. Propylthiouracil [drugfuture.com]

- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 7. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]

- 8. goodrx.com [goodrx.com]

- 9. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Propylthiouracil: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. Propylthiouracil (PTU): Warnings, Side Effects, & Dosage [medicinenet.com]

- 13. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 14. Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. academic.oup.com [academic.oup.com]

The Mechanism of Action of 5-Propyl-2-thiouracil in Thyroid Peroxidase Inhibition

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-2-thiouracil (PTU), a principal thiourea-based antithyroid agent, has been a cornerstone in the management of hyperthyroidism for decades.[1][2][3] Its therapeutic efficacy is primarily rooted in its ability to inhibit thyroid peroxidase (TPO), the central enzyme in the biosynthesis of thyroid hormones.[4][5] This guide provides a comprehensive technical exploration of the molecular mechanisms underpinning PTU's inhibition of TPO. We will dissect the intricate interactions between PTU and the TPO enzyme, explore the prevailing theories of reversible and irreversible inhibition, detail the experimental methodologies used to characterize this interaction, and present the structural basis for its inhibitory action. This document serves as a deep-dive resource for researchers aiming to understand the nuanced pharmacology of PTU and for professionals engaged in the development of novel thyroid-modulating therapeutics.

Thyroid Peroxidase: The Master Catalyst of Thyroid Hormonogenesis

Thyroid Peroxidase (TPO) is a large, membrane-bound, glycosylated hemoprotein that is indispensable for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[6][7] Expressed on the apical membrane of thyroid follicular cells, TPO orchestrates two critical, sequential reactions in the presence of its co-substrate, hydrogen peroxide (H₂O₂):[7][8]

-

Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻), trapped within the follicular cell, to a more reactive iodine species (often denoted as I⁰ or an enzyme-bound iodinating intermediate, E-Iox).[3][9]

-

Iodination and Coupling: This activated iodine is then covalently attached to the phenol rings of specific tyrosine residues within the thyroglobulin (Tg) protein scaffold, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the intramolecular coupling of these iodotyrosine precursors to form T4 (DIT + DIT) and T3 (MIT + DIT).[4][9]

The catalytic activity of TPO is dependent on its heme prosthetic group, which cycles through different oxidation states to facilitate the transfer of oxidizing equivalents from H₂O₂ to the iodide substrate.[7][8] Recent cryo-electron microscopy studies have elucidated the structure of human TPO, revealing a multi-domain architecture comprising a peroxidase domain (POD), a complement control protein (CCP)-like domain, and an epidermal growth factor (EGF)-like domain, which provides a structural framework for understanding inhibitor interactions.[6]

Core Mechanism of TPO Inhibition by Propylthiouracil

The inhibitory action of PTU on TPO is complex and has been a subject of extensive research. The prevailing evidence points to a multifaceted mechanism involving both reversible competition and irreversible inactivation, with the specific pathway likely dependent on local substrate and cofactor concentrations within the thyroid gland.

Reversible Inhibition: Competition for Oxidized Iodine

The primary and most accepted mechanism is that PTU acts as a competitive inhibitor by serving as an alternative substrate for the TPO-catalyzed reaction.[10][11] Instead of the tyrosyl residues of thyroglobulin being iodinated, PTU intercepts the oxidized iodine intermediate generated by the TPO-H₂O₂ system.[1][10] This effectively diverts the reactive iodine away from thyroglobulin, thereby preventing the formation of MIT and DIT and subsequent hormone synthesis.[1][12]

This mode of inhibition is considered reversible.[13][14] In vitro studies have shown that the inhibitory effect of PTU can be overcome by dialysis, which removes the drug from the system, restoring TPO activity.[13] The prolonged inhibitory effect observed in vivo was initially attributed to irreversible inactivation, but later studies suggested it is more likely due to the thyroid gland's ability to concentrate and retain PTU, maintaining a sufficiently high local drug concentration for sustained competitive inhibition.[10][11]

Irreversible Inactivation: Suicide Inhibition Pathway

An alternative, though debated, mechanism is the irreversible inactivation of TPO by PTU.[8][15] In this "suicide inhibition" model, TPO itself metabolizes PTU into a reactive species that covalently binds to and inactivates the enzyme. This process is initiated by the interaction of PTU with the oxidized heme group of TPO (Compound I), which is formed when TPO reacts with H₂O₂.[8]

Key observations supporting this mechanism include:

-

Inactivation requires the presence of H₂O₂ to form the oxidized TPO intermediate.[8]

-

The presence of iodide can protect the enzyme from PTU-mediated inactivation, presumably because iodide reduces the oxidized heme intermediate, preventing the drug from reacting with it.[8]

-

Radiolabeled PTU has been shown to bind firmly to TPO only in the presence of H₂O₂, which correlates with the loss of enzyme activity.[8]

While compelling, the physiological relevance of irreversible inactivation has been questioned, with evidence suggesting that the high intrathyroidal accumulation of unchanged PTU is sufficient to explain its long duration of action through a reversible mechanism.[10][11]

Structural Insights into PTU Binding

While a high-resolution crystal structure of PTU bound to human TPO is not available, studies using the homologous enzyme lactoperoxidase (LPO) and computational modeling have provided valuable insights.[16][17] These studies show that PTU binds within the substrate-binding channel on the distal side of the heme group.[17] Computational docking suggests that PTU engages with key catalytic residues, including Asp238, the distal His239, and the proximal His494, through hydrophobic interactions, with the potential for stable hydrogen bonds with residues like Arg491.[16] This positioning likely interferes with the binding and oxidation of iodide, thereby inhibiting the enzyme's catalytic function.[16]

Peripheral Action: Inhibition of 5'-Deiodinase

A clinically significant feature that distinguishes PTU from other thionamides like methimazole is its ability to inhibit the peripheral conversion of T4 to the more biologically potent T3.[3][4][18] This action is not related to TPO but is achieved by inhibiting the Type 1 5'-deiodinase (ID-1) enzyme, a selenoenzyme found predominantly in the liver, kidney, and thyroid.[5][12] PTU is thought to react with the selenenyl iodide intermediate of the ID-1 catalytic cycle, forming a dead-end complex that blocks enzyme regeneration.[12][19] This dual action—reducing new hormone synthesis and blocking the activation of existing hormone—makes PTU particularly effective in the acute management of severe hyperthyroidism or thyroid storm.[18]

Experimental Protocol: In Vitro TPO Inhibition Assay

The characterization of TPO inhibitors relies on robust and reproducible in vitro assays. The Amplex™ UltraRed assay is a modern, sensitive, and high-throughput compatible method for measuring TPO activity.[20][21][22]

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Propyl-2-thiouracil on recombinant human Thyroid Peroxidase activity.

Materials

-

TPO Source: Microsomal fraction from a cell line expressing recombinant human TPO (e.g., FTC-238/hrTPO).[20]

-

Substrate: Amplex™ UltraRed reagent (10 mM stock in DMSO).

-

Cofactor: Hydrogen peroxide (H₂O₂) (Stock solution, diluted to working concentration).

-

Test Compound: 5-Propyl-2-thiouracil (PTU) (Serial dilutions in appropriate buffer).

-

Positive Control: Methimazole (MMI).

-

Assay Buffer: e.g., Phosphate buffer, pH 7.4.

-

Equipment: 96-well black microplates, fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of PTU and MMI in assay buffer, covering a range from expected inactivity to full inhibition (e.g., 0.01 µM to 100 µM).

-

Prepare the Reaction Mix: In assay buffer, combine Amplex UltraRed and H₂O₂ to their final working concentrations (e.g., 50 µM Amplex UltraRed, 15 µM H₂O₂). Protect from light.

-

-

Assay Plate Setup (per well):

-

Add 50 µL of assay buffer to all wells.

-

Add 20 µL of the appropriate PTU dilution, MMI dilution (positive control), or buffer (negative/vehicle control).

-

Add 20 µL of the TPO enzyme preparation to all wells to initiate the pre-incubation.

-

Gently mix and incubate the plate for a defined period (e.g., 15 minutes) at room temperature or 37°C to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

To start the enzymatic reaction, add 110 µL of the Reaction Mix to all wells. The total volume should be 200 µL.

-

Immediately transfer the plate to a fluorescence plate reader.

-

Incubate the plate at 37°C for 30 minutes, protected from light.[20]

-

After incubation, measure the fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without TPO) from all readings.

-

Calculate the percent inhibition for each PTU concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the PTU concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC₅₀ value.

-

Quantitative Analysis of TPO Inhibition

The potency of TPO inhibitors is typically expressed as the IC₅₀ value. This quantitative measure allows for the direct comparison of different compounds. Studies have consistently shown both PTU and MMI to be potent inhibitors of TPO.

| Compound | TPO Inhibition IC₅₀ (µM) | Assay Method | Source |

| 5-Propyl-2-thiouracil (PTU) | 2 | Iodination Assay | [13] |

| 5-Propyl-2-thiouracil (PTU) | 30 | LPO Inhibition (Surrogate) | [17] |

| Methimazole (MMI) | 0.8 | Iodination Assay | [13] |

Note: IC₅₀ values can vary significantly depending on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature. The data presented are for comparative purposes.

Conclusion and Future Directions

The mechanism of action of 5-propyl-2-thiouracil against thyroid peroxidase is a paradigm of complex enzyme-inhibitor interaction. The primary, therapeutically relevant mechanism is the reversible, competitive inhibition where PTU acts as a preferential substrate for the TPO-generated oxidizing equivalent, thereby preventing the iodination of thyroglobulin.[10][11][14] While evidence for an irreversible inactivation pathway exists, its clinical significance is likely secondary to the sustained competitive inhibition achieved through high intrathyroidal drug accumulation.[8][10] This central action is complemented by PTU's unique ability to inhibit the peripheral activation of T4 to T3, providing a comprehensive approach to controlling thyrotoxic states.[4][19]

Future research, leveraging advanced structural biology and kinetic analysis, will further refine our understanding of the precise molecular interactions within the TPO active site. This knowledge is critical for the rational design of next-generation antithyroid drugs with improved specificity, higher potency, and a more favorable safety profile, particularly concerning the rare but severe hepatotoxicity associated with PTU.[23]

References

-

Engler, H., Taurog, A., & Nakashima, T. (1982). Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil. Biochemical Pharmacology. Available at: [Link]

-

Engler, H., Taurog, A., & Dorris, M. L. (1982). Mechanism of inactivation of thyroid peroxidase by thioureylene drugs. National Institutes of Health. Available at: [Link]

-

Taurog, A., Dorris, M. L., & Doerge, D. R. (1989). A Reexamination of the Proposed Inactivation of Thyroid Peroxidase in the Rat Thyroid by Propylthiouracil. Endocrinology. Available at: [Link]

-

Taurog, A., Dorris, M. L., & Doerge, D. R. (1989). Reexamination of the Proposed Inactivation of Thyroid Peroxidase in the Rat Thyroid by Propylthiouracil*. Endocrinology, Oxford Academic. Available at: [Link]

-

Taylor, C. P., et al. (2023). Cryo-electron microscopy structures of human thyroid peroxidase (TPO) in complex with TPO antibodies. PubMed Central. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Propylthiouracil?. Patsnap Synapse. Available at: [Link]

-

Manna, D., Roy, G., & Mugesh, G. (2025). Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. American Chemical Society. Available at: [Link]

-

Hassani, S., et al. (2017). An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury. PubMed Central. Available at: [Link]

-

Manna, D., Roy, G., & Mugesh, G. (2013). Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. Accounts of Chemical Research. Available at: [Link]

-

Lee, A., & Stoukides, C. A. (2023). Propylthiouracil (PTU). StatPearls - NCBI Bookshelf. Available at: [Link]

-

Volpe, R. (2001). The Immunomodulatory Effects of Anti-thyroid Drugs are Mediated via Actions on Thyroid Cells, Affecting Thyrocyte-immunocyte Signalling A Review. ResearchGate. Available at: [Link]

-

Jomaa, F., et al. (2019). Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. Molecules. Available at: [Link]

-

Abbexa. (n.d.). Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances. Abbexa. Available at: [Link]

-

Fant, K. (2021). STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0. European Union. Available at: [Link]

-

Pfanzagl, V. (2024). biochemistry and structure of thyroid peroxidase. BOKU FIS. Available at: [Link]

-

Manna, D., Roy, G., & Mugesh, G. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Propylthiouracil. Wikipedia. Available at: [Link]

-

Godlewska, M., & Banga, J. P. (2019). Thyroid peroxidase as a dual active site enzyme: Focus on biosynthesis, hormonogenesis and thyroid disorders of autoimmunity and cancer. Biochimie. Available at: [Link]

-

Gonzalez-Sarmiento, R., et al. (n.d.). Structural organization of the thyroid peroxidase (TPO) and dual... ResearchGate. Available at: [Link]

-

EURL ECVAM. (n.d.). Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed. TSAR. Available at: [Link]

-

The Drug Database for Acute Porphyria. (n.d.). H03BA02 - Propylthiouracil. Acute Porphyria Drugs. Available at: [Link]

-

Paul, K. B., et al. (2016). Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. ResearchGate. Available at: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. Dr.Oracle. Available at: [Link]

-

Paul, K. B., et al. (2014). Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. Chemical Research in Toxicology. Available at: [Link]

-

Fromme, T., et al. (2023). Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats. National Institutes of Health. Available at: [Link]

-

Nagasaka, A., & Hidaka, H. (1976). Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. The Journal of Clinical Endocrinology & Metabolism, Oxford Academic. Available at: [Link]

-

Köhrle, J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PubMed Central. Available at: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. Dr.Oracle. Available at: [Link]

-

Nagataki, S., et al. (1975). Intrathyroidally generated iodide: the role of propylthiouracil-sensitive processes in its production. Endocrinology. Available at: [Link]

-

Köhrle, J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. European Thyroid Journal. Available at: [Link]

-

Roy, G., et al. (2006). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. PubMed Central. Available at: [Link]

-

TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology. Available at: [Link]

-

R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of PROPYLTHIOURACIL in its therapeutic applications?. R Discovery. Available at: [Link]

-

Kampmann, J., & Skovsted, L. (1975). The kinetics of propylthiouracil in hyperthyroidism. Acta Pharmacologica et Toxicologica. Available at: [Link]

-

Yokoyama, N., et al. (1998). Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles. Endocrinology. Available at: [Link]

-

Singh, R., et al. (2018). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. Longdom Publishing. Available at: [Link]

-

Suryandari, D. A., et al. (2024). Molecular Insights into Propylthiouracil as a Thyroid Peroxidase Inhibitor: A Computational Study Approach. Universitas Indonesia. Available at: [Link]

-

Hoffman, W. H., & Miceli, J. N. (1988). Pharmacokinetics of Propylthiouracil in Children and Adolescents With Graves' Disease in the Hyperthyroid and Euthyroid States. Developmental Pharmacology and Therapeutics. Available at: [Link]

-

Sharma, P., et al. (2014). Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases. PubMed Central. Available at: [Link]

-

LibreTexts. (2025). 6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 5. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-electron microscopy structures of human thyroid peroxidase (TPO) in complex with TPO antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]

- 8. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A reexamination of the proposed inactivation of thyroid peroxidase in the rat thyroid by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. droracle.ai [droracle.ai]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 22. researchgate.net [researchgate.net]

- 23. An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

molecular targets of 5-Propyl-2-thiouracil beyond the thyroid

An In-depth Technical Guide to the Molecular Targets of 5-Propyl-2-thiouracil Beyond the Thyroid

Abstract

5-Propyl-2-thiouracil (PTU) is a thiourea-based drug long established in the clinical management of hyperthyroidism. Its canonical mechanism of action involves the inhibition of thyroid peroxidase (TPO), thereby blocking the synthesis of thyroid hormones, and the peripheral inhibition of thyroxine (T4) to triiodothyronine (T3) conversion.[1][2] However, a growing body of evidence reveals that the pharmacological reach of PTU extends far beyond the thyroid gland. This technical guide synthesizes current research to provide an in-depth exploration of the extrathyroidal molecular targets of PTU. We will dissect the established non-canonical interactions of PTU with various enzymes, discuss the potential therapeutic implications of this polypharmacology, and provide detailed experimental workflows for the deconvolution of novel drug-target interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the broader biological activities of this well-known therapeutic agent.

The Expanding Target Profile of 5-Propyl-2-thiouracil

While the therapeutic efficacy of PTU in hyperthyroidism is undisputed, a range of clinical observations and preclinical studies have pointed towards a more complex pharmacological profile. These extrathyroidal effects are underpinned by direct molecular interactions with proteins that play critical roles in inflammation, neurotransmission, and cellular defense.

Myeloperoxidase (MPO): A Key Target in Inflammation and Vasculitis

Myeloperoxidase is a heme peroxidase predominantly found in neutrophils, playing a crucial role in the innate immune response by generating potent antimicrobial oxidants.[3] However, dysregulated MPO activity is implicated in the pathogenesis of various inflammatory diseases, including vasculitis.

-

Mechanism of Interaction : PTU has a dual effect on the MPO system. Firstly, it can act as a hapten, inducing the formation of anti-neutrophil cytoplasmic antibodies (ANCA) specifically targeting MPO.[4][5][6] The titer and affinity of these anti-MPO antibodies are strongly correlated with the development of clinical vasculitis in patients undergoing PTU therapy.[4] Secondly, and perhaps more directly, PTU competitively inhibits the enzymatic oxidation activity of MPO in a dose-dependent manner.[7] This direct inhibition may represent a counterbalancing, anti-inflammatory effect or be part of the complex pathogenesis of PTU-induced vasculitis.

-

Pathophysiological Relevance : The interaction with MPO is the most clinically significant extrathyroidal effect of PTU, as it is linked to the rare but severe adverse effect of ANCA-positive vasculitis.[4][5] Understanding this interaction is critical for patient monitoring and for elucidating the mechanisms of drug-induced autoimmunity.

Lactoperoxidase (LPO): A Homologue to Thyroid Peroxidase

Lactoperoxidase, found in mucosal secretions, is another member of the mammalian heme peroxidase family and shares significant structural homology with TPO.[8][9]

-

Mechanism of Interaction : PTU is a potent inhibitor of LPO, with a reported IC50 value of approximately 47 µM.[8] Structural studies have shown that PTU binds directly to the substrate-binding site on the distal heme side of LPO, in a manner analogous to its interaction with TPO.[8]

-

Scientific Insight : The inhibition of LPO by PTU reinforces its classification as a broad inhibitor of mammalian heme peroxidases.[8] This interaction serves as a valuable model for studying the binding modes of thiourea-based drugs and for designing more selective TPO inhibitors.[9]

Neuronal Nitric Oxide Synthase (nNOS): Modulating Neurotransmission

Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its production is catalyzed by nitric oxide synthases (NOS).

-

Mechanism of Interaction : Research has identified PTU as a mechanism-based, irreversible inactivator of the neuronal isoform of NOS (nNOS).[10] This inactivation is time- and concentration-dependent.[10] Notably, its inhibitory effect on other NOS isoforms (endothelial and inducible) is reversible, suggesting a degree of selectivity for nNOS.[10]

-

Potential Therapeutic Implications : The ability of PTU to suppress neuronal NO formation could have implications for neurological conditions where nNOS activity is dysregulated. This finding opens a potential avenue for neuroprotective or neuromodulatory applications of PTU derivatives.

Other Emerging Targets and Effects

-

Dopamine β-hydroxylase : PTU has been shown to reduce noradrenaline levels in the brain, an effect attributed to the inhibition of dopamine β-hydroxylase, the enzyme responsible for converting dopamine into noradrenaline.[11]

-

Antioxidant and Radioprotective Properties : PTU demonstrates antioxidant capabilities and has been found to protect both normal and cancerous cells from gamma-radiation-induced damage.[12][13][14] This radioprotective effect appears to be mediated through the elevation of intracellular cyclic AMP (cAMP) and the subsequent reduction of apoptosis and oxidative stress.[13][14]

Summary of Extrathyroidal PTU Targets

| Molecular Target | Biological System/Pathway | Observed Effect of PTU | Potential Implication |

| Myeloperoxidase (MPO) | Innate Immunity, Inflammation | Direct enzymatic inhibition; Induction of anti-MPO autoantibodies.[4][7] | Anti-inflammatory effects; Pathogenesis of ANCA-associated vasculitis. |

| Lactoperoxidase (LPO) | Mucosal Defense | Competitive enzymatic inhibition.[8] | Model for TPO inhibition; Broad-spectrum peroxidase inhibitor. |

| Neuronal Nitric Oxide Synthase (nNOS) | Neurotransmission | Irreversible, mechanism-based inactivation.[10] | Neuroprotection; Modulation of NO signaling. |

| Dopamine β-hydroxylase | Neurotransmitter Synthesis | Enzymatic inhibition.[11] | Alteration of catecholamine levels in the brain. |

| Cellular Stress Response | Oxidative Stress, Apoptosis | Upregulation of cAMP; Reduction of ROS and apoptosis.[13][14] | Antioxidant effects; Radioprotection of cells. |

Methodologies for Novel Target Deconvolution

Identifying the full spectrum of a drug's molecular targets is a cornerstone of modern pharmacology. It allows for the prediction of off-target effects, the elucidation of novel mechanisms of action, and the rational repurposing of existing drugs. Here, we detail robust, field-proven methodologies for identifying the molecular targets of small molecules like PTU.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical method that allows for the assessment of drug-target engagement in a native cellular environment without requiring any modification to the compound.[15] The underlying principle is that when a drug binds to its target protein, it confers additional thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[16][17] This thermal stabilization is the readout for direct interaction.

Trustworthiness: The self-validating nature of CETSA lies in its two primary experimental formats: the melt curve, which demonstrates a shift in the protein's aggregation temperature (Tagg), and the isothermal dose-response fingerprint (ITDRFCETSA), which confirms that the stabilization effect is dependent on the drug concentration at a fixed temperature.[16]

Caption: CETSA workflow for target engagement validation.

-

Cell Culture and Treatment:

-

Culture the cell line of interest to approximately 80% confluency.

-

Harvest cells and prepare a cell suspension.

-

Divide the suspension into aliquots. Treat half with the desired concentration of PTU and the other half with a vehicle control (e.g., DMSO). Incubate under appropriate conditions (e.g., 37°C for 1 hour).

-

-

Thermal Challenge:

-

Aliquot the PTU-treated and vehicle-treated cell suspensions into PCR tubes.

-

Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.

-

-

Cell Lysis:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This process disrupts the cell membrane while preserving protein structure.[18]

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins and other cellular debris.[18]

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

-

Protein Quantification and Detection:

-

Determine the protein concentration of each supernatant.

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Perform Western blotting using a specific antibody against the putative target protein.

-

Quantify the band intensities for each temperature point.

-

-

Data Analysis:

-

Plot the relative band intensity against the temperature for both PTU-treated and vehicle-treated samples. A rightward shift in the curve for the PTU-treated sample indicates thermal stabilization and thus, direct target engagement.

-

Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Experience: AC-MS is a classic and powerful technique for the unbiased identification of drug-binding proteins from a complex biological mixture.[19] The methodology relies on immobilizing the small molecule (the "bait") onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish" for interacting proteins ("prey") from a cell lysate.[20]

Trustworthiness: The validity of this method is established through rigorous controls. A key control involves using a "mock" matrix without the immobilized drug or a matrix with an immobilized inactive analogue. Proteins that bind non-specifically to the matrix are identified in the control and subtracted from the experimental results, ensuring that only specific interactors are reported.

Caption: AC-MS workflow for unbiased target identification.

-

Bait Preparation:

-

Synthesize a derivative of PTU that includes a reactive linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose or magnetic beads). The linker should be placed at a position that does not interfere with the anticipated protein binding sites.

-

Covalently couple the PTU derivative to the beads according to the manufacturer's protocol. Prepare control beads in parallel (e.g., beads with the linker only).

-

-

Protein Extraction:

-

Harvest cells and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

-

Affinity Capture:

-

Incubate the cell lysate with the PTU-conjugated beads and the control beads separately for several hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized PTU. This is a critical step to reduce background noise.

-

-

Elution:

-

Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration), or by competitive elution with a high concentration of free PTU.

-

-

Protein Identification:

-

Resolve the eluted proteins by SDS-PAGE to visualize the captured proteins.

-

Excise protein bands for in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

-

Compare the list of proteins identified from the PTU-beads with those from the control beads. Proteins significantly enriched in the PTU sample are considered high-confidence candidate targets.

-

Kinome Profiling

Expertise & Experience: The human kinome represents a large and critical class of drug targets.[21] Kinome profiling technologies enable the screening of a compound against hundreds of kinases simultaneously to assess its selectivity and identify potential off-target interactions.[22][23] Given that many drugs exhibit unexpected kinase activity, this approach is invaluable for a comprehensive understanding of a compound's mechanism of action and potential for polypharmacology.

Trustworthiness: These assays are typically run with a large panel of well-characterized kinases, and the results are quantitative, providing measures like percent inhibition or dissociation constants (Kd). Comparing the inhibition profile across the kinome provides a robust and internally controlled dataset.

Caption: Conceptual workflow for kinome-wide selectivity profiling.

Methodological Approach: While no public data currently exists for a kinome-wide screen of PTU, such an experiment would be a logical next step in characterizing its extrathyroidal targets. A researcher would submit the compound to a commercial or academic platform that utilizes technologies like KINOMEscan (a competition binding assay) or Kinobeads (an affinity capture method from cell lysates) to quantify its interaction with a large portion of the human kinome.[24] The resulting data would reveal any unexpected kinase targets, providing new hypotheses for PTU's observed biological effects.

Conclusion

5-Propyl-2-thiouracil is a paradigmatic example of a well-established drug with an expanding pharmacological portfolio. Beyond its foundational role in thyroid hormone modulation, PTU engages with key enzymes involved in inflammation, neurotransmission, and cellular stress responses, including myeloperoxidase, lactoperoxidase, and neuronal nitric oxide synthase. These extrathyroidal interactions are not merely pharmacological curiosities; they have direct clinical relevance and open up new avenues for therapeutic exploration.

The continued deconvolution of PTU's molecular targets, facilitated by powerful, unbiased techniques like Cellular Thermal Shift Assays, Affinity Chromatography-Mass Spectrometry, and Kinome Profiling, is essential. A comprehensive understanding of its polypharmacology will not only help in mitigating adverse effects, such as MPO-related vasculitis, but also unlock the potential for repurposing this historic drug or its derivatives for new indications in inflammatory or neurological disorders. The journey from a single-target antithyroid agent to a multi-target modulator underscores the importance of revisiting established drugs with modern pharmacological tools.

References

-

Fnu, A., & Rehman, A. (2023). Propylthiouracil (PTU). In StatPearls. StatPearls Publishing. Available at: [Link]

-

Kohrle, J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Thyroid Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Propylthiouracil. PubChem Compound Summary for CID 657298. Retrieved from [Link]

-

Morales, M. A., et al. (2013). Protection against radiation-induced damage of 6-propyl-2-thiouracil (PTU) in thyroid cells. International Journal of Radiation Biology. Available at: [Link]

-

Wolff, D. J., & Gribin, D. A. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of Biochemistry and Biophysics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Propyl-2-thiouracil. PubChem Compound Summary for CID 3002043. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]

-

WebMD. (n.d.). Propylthiouracil: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

Ye, H., et al. (2007). Titre and affinity of propylthiouracil-induced anti-myeloperoxidase antibodies are closely associated with the development of clinical vasculitis. Clinical & Experimental Immunology. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

Arian, G., et al. (2020). Lactoperoxidase inhibition by tautomeric propylthiouracils. Advanced Journal of Green Chemistry. Available at: [Link]

-

Funke, A. M., & Darrow, J. W. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

-

Sorgenfrei, F. A., et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem. Available at: [Link]

-

Singh, R. P., et al. (2016). Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases. Acta Crystallographica Section D, Structural Biology. Available at: [Link]

-

Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

-

Girgis, N. S., et al. (1975). Effect of anti-thyroid agents, methimazole and propylthiouracil, on brain noradrenaline content. British Journal of Pharmacology. Available at: [Link]

-

Gao, Y., et al. (2004). Inhibition of oxidation activity of myeloperoxidase (MPO) by propylthiouracil (PTU) and anti-MPO antibodies from patients with PTU-induced vasculitis. Clinical & Experimental Immunology. Available at: [Link]

-

de Almeida, L. G. N., & Cass, Q. B. (2024). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

-

Mayo Clinic. (2025). Propylthiouracil (Oral Route). Retrieved from [Link]

-

Menden, M. P., et al. (2019). Kinome-wide activity classification of small molecules by deep learning. bioRxiv. Available at: [Link]

-

Wang, Y., et al. (2023). The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. International Journal of Molecular Sciences. Available at: [Link]

-

de Almeida, L. G. N., & Cass, Q. B. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

-

MedlinePlus. (2017). Propylthiouracil. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules. Available at: [Link]

-

D'Alessandro, A., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. MalariaWorld Journal. Available at: [Link]

-

Arutshkova, M., et al. (2023). Modified Lactoperoxidase System as a Promising Anticaries Agent: In Vitro Studies on Streptococcus mutans Biofilms. International Journal of Molecular Sciences. Available at: [Link]

-

RxList. (n.d.). Propylthiouracil. Retrieved from [Link]

-

Wang, Y., et al. (2023). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. Acta Pharmaceutica Sinica B. Available at: [Link]

-

van Breemen, R. B., & Muchiri, R. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

-

Vivaldi, A., et al. (2014). Protective effect of an antithyroid compound against γ-radiation-induced damage in human colon cancer cells. Tumour Biology. Available at: [Link]

-

Nagasaka, A., & Hidaka, H. (1976). The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings. Biochemical Pharmacology. Available at: [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography for Target Identification. Retrieved from [Link]

-

Nakamori, Y., et al. (2003). Propylthiouracil (PTU)-induced vasculitis associated with antineutrophil antibody against myeloperoxidase (MPO-ANCA). Internal Medicine. Available at: [Link]

-

Chen, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Noh, J. Y., et al. (2001). Frequency of appearance of myeloperoxidase-antineutrophil cytoplasmic antibody (MPO-ANCA) in Graves' disease patients treated with propylthiouracil and the relationship between MPO-ANCA and clinical manifestations. Clinical Endocrinology. Available at: [Link]

-

St. Germain, J., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. Available at: [Link]

Sources

- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Titre and affinity of propylthiouracil-induced anti-myeloperoxidase antibodies are closely associated with the development of clinical vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propylthiouracil (PTU)-induced vasculitis associated with antineutrophil antibody against myeloperoxidase (MPO-ANCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frequency of appearance of myeloperoxidase-antineutrophil cytoplasmic antibody (MPO-ANCA) in Graves' disease patients treated with propylthiouracil and the relationship between MPO-ANCA and clinical manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of oxidation activity of myeloperoxidase (MPO) by propylthiouracil (PTU) and anti-MPO antibodies from patients with PTU-induced vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of anti-thyroid agents, methimazole and propylthiouracil, on brain noradrenaline content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Protection against radiation-induced damage of 6-propyl-2-thiouracil (PTU) in thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effect of an antithyroid compound against γ-radiation-induced damage in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 21. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 22. Kinome-Wide Profiling Prediction of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. peerj.com [peerj.com]

An In-depth Technical Guide on the Effects of 5-Propyl-2-thiouracil on Thyroxine (T4) to Triiodothyronine (T3) Conversion

This guide provides a comprehensive technical overview of the inhibitory effects of 5-Propyl-2-thiouracil (PTU) on the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). It is intended for researchers, scientists, and professionals in drug development who are investigating thyroid hormone metabolism and the mechanisms of antithyroid drugs.

Introduction: The Critical Role of Thyroid Hormone Activation

Thyroid hormones are fundamental regulators of metabolism, growth, and development. The thyroid gland primarily secretes thyroxine (T4), which is considered a prohormone.[1] To exert its full biological effects, T4 must be converted to the more potent triiodothyronine (T3) in peripheral tissues.[1] This conversion is a critical control point in thyroid hormone signaling and is catalyzed by a family of enzymes known as deiodinases.

5-Propyl-2-thiouracil (PTU) is a thioamide medication used in the treatment of hyperthyroidism, such as in Graves' disease.[2][3] Its therapeutic efficacy stems from a dual mechanism of action: inhibiting the synthesis of new thyroid hormones in the thyroid gland by blocking the enzyme thyroid peroxidase, and, pertinent to this guide, inhibiting the peripheral conversion of T4 to T3.[4][5][6][7] This latter effect contributes to a more rapid decrease in circulating T3 levels, offering a distinct advantage in the management of severe hyperthyroidism or thyroid storm.[4][7]

The Deiodinase Enzymes: Gatekeepers of Thyroid Hormone Activity

The conversion of T4 to T3 is mediated by iodothyronine deiodinases, a family of selenocysteine-containing enzymes. There are three main types of deiodinases (D1, D2, and D3), each with distinct tissue distributions, substrate specificities, and sensitivities to inhibitors.

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid gland, D1 is responsible for a significant portion of circulating T3 production. It can catalyze both outer and inner ring deiodination of thyroid hormones.[8]

-

Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, D2 is crucial for the local production of T3 in these tissues, thereby regulating intracellular thyroid hormone levels.[8][9]

-

Type 3 Deiodinase (D3): This enzyme is the primary inactivator of thyroid hormones, converting T4 to reverse T3 (rT3) and T3 to T2.

PTU is a potent and specific inhibitor of Type 1 deiodinase (D1).[8][10][11] Its effect on D2 and D3 is negligible.[12]

Mechanism of PTU-Mediated Inhibition of T4 to T3 Conversion

The inhibitory action of PTU on D1 is a key aspect of its therapeutic profile. PTU acts as an uncompetitive inhibitor of D1.[12] This means that PTU does not bind to the free enzyme but rather to the enzyme-substrate complex. The proposed mechanism involves the reaction of PTU with the selenenyl iodide intermediate formed during the catalytic cycle of the deiodinase enzyme.[4][8] This interaction forms a stable complex, preventing the regeneration of the active enzyme and thereby blocking the deiodination process.[8]

The following diagram illustrates the thyroid hormone conversion pathway and the site of PTU inhibition.

Caption: Thyroid hormone conversion pathway and the inhibitory effect of PTU.

Quantitative Assessment of PTU's Inhibitory Effect

The potency of PTU as a D1 inhibitor can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the enzyme activity by 50%.

| Inhibitor | Enzyme | IC50 (M) | Reference |

| 5-Propyl-2-thiouracil (PTU) | Type 1 Deiodinase (D1) | 1.70 x 10⁻⁶ | [13] |

This table highlights the high potency of PTU for D1. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.

Experimental Protocols for Assessing PTU's Effect on T4 to T3 Conversion

The following section provides detailed methodologies for evaluating the inhibitory effects of PTU on deiodinase activity. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Deiodinase Inhibition Assay Using Liver Microsomes

This protocol describes an in vitro assay to determine the IC50 of PTU for D1 using rat liver microsomes as the enzyme source. The principle of the assay is to measure the amount of iodide released from the substrate (T4) by the deiodinase enzyme.

Experimental Workflow:

Sources

- 1. Thyroid Function Tests | American Thyroid Association [thyroid.org]

- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 3. What is Propylthiouracil used for? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 6. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. etj.bioscientifica.com [etj.bioscientifica.com]

- 9. Effect of antithyroid drugs on the occurrence of antibodies against type 2 deiodinase (DIO2), which are involved in hyperthyroid Graves' disease influencing the therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroid over-expression of type 1 and type 2 deiodinase may account for the syndrome of low thyroxine and increasing triiodothyronine during propylthiouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Propyl-2-thiouracil (PTU) and its Role in Modulating Gene Expression

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

5-Propyl-2-thiouracil (PTU) is a thiouracil-derived compound widely recognized for its clinical efficacy in treating hyperthyroidism.[1] Its classical mechanism involves the inhibition of thyroid hormone synthesis, a process that itself represents a profound, albeit indirect, modulation of gene expression across nearly all bodily tissues.[2] However, a growing body of evidence reveals that PTU's influence extends beyond its systemic effects on thyroid hormone levels, pointing to direct, tissue-specific actions on gene transcription and epigenetic machinery. This guide provides an in-depth exploration of PTU's dual role in gene expression modulation. We will dissect its primary enzymatic inhibitory actions, explore the downstream consequences on thyroid hormone-responsive genes, and illuminate its direct, localized effects on specific gene targets and signaling pathways. Furthermore, this document provides robust, field-tested experimental protocols for researchers seeking to investigate PTU's effects in a laboratory setting, ensuring methodological soundness and reproducibility.

Foundational Pharmacology and Pharmacokinetics of PTU

5-Propyl-2-thiouracil is an antithyroid agent belonging to the thioureylene family.[3] It is administered orally and is rapidly absorbed, with a bioavailability of approximately 75% to 95%.[4][5] The drug is extensively bound to plasma proteins (80-85%) and characteristically concentrates in the thyroid gland.[4] Its therapeutic effects are not immediate, as it does not affect already synthesized and circulating thyroid hormones; a significant clinical response typically requires 24 to 36 hours.[2][4]

Table 1: Key Pharmacokinetic Parameters of 5-Propyl-2-thiouracil

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 75% - 95% | [4] |

| Plasma Protein Binding | 80% - 85% | [4] |

| Volume of Distribution (Vd) | 0.4 L/kg | [4] |

| Elimination Half-life | ~1-2 hours | [4][6] |

| Metabolism | Primarily hepatic (glucuronidation, sulfation) | [4][5] |

| Excretion | ~35% excreted as metabolites in urine |[4] |

Core Mechanisms of Action: A Two-Pronged Inhibition

PTU's primary therapeutic action is the reduction of thyroid hormone levels through two distinct inhibitory mechanisms.[2] Understanding these is fundamental to appreciating its impact on gene expression.